2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole
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Overview
Description
2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and tetrahydroisoquinoline. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Tetrahydroisoquinolines are important structural motifs in various natural products and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like alcohol or ether and may require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.
Pathways Involved: Inhibition of key enzymes can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
2-Isopropyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to its combination of thiazole and tetrahydroisoquinoline structures, which imparts a distinct set of biological activities and chemical reactivity. This dual structural feature allows it to interact with a broader range of molecular targets and pathways compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-propan-2-yl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H18N2S/c1-10(2)15-17-14(9-18-15)12-4-3-11-5-6-16-8-13(11)7-12/h3-4,7,9-10,16H,5-6,8H2,1-2H3 |
InChI Key |
FUQCXTKKLWTATK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Origin of Product |
United States |
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